2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one
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Overview
Description
2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one is a chemical compound with the molecular formula C33H44O3 It is known for its unique structure, which includes two hexyloxyphenyl groups attached to a cyclohexanone core
Preparation Methods
The synthesis of 2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one typically involves the condensation of 4-hexyloxybenzaldehyde with 3-methylcyclohexanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hexyloxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug design and development.
Mechanism of Action
The mechanism by which 2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one exerts its effects is primarily through its interaction with molecular targets in biological systems. It can bind to specific receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
When compared to similar compounds, such as 2,6-Bis(4-methoxybenzylidene)cyclohexanone and 2,6-Bis(4-azidobenzylidene)-4-methylcyclohexanone, 2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one stands out due to its unique hexyloxy groups. These groups confer additional chemical stability and reactivity, making it more versatile in various applications. Similar compounds include:
- 2,6-Bis(4-methoxybenzylidene)cyclohexanone
- 2,6-Bis(4-azidobenzylidene)-4-methylcyclohexanone
- 2,6-Dicinnamylidene-4-methylcyclohexan-1-one .
Properties
CAS No. |
79951-34-1 |
---|---|
Molecular Formula |
C33H44O3 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
2,6-bis[(4-hexoxyphenyl)methylidene]-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C33H44O3/c1-4-6-8-10-22-35-30-18-13-27(14-19-30)24-29-17-12-26(3)32(33(29)34)25-28-15-20-31(21-16-28)36-23-11-9-7-5-2/h13-16,18-21,24-26H,4-12,17,22-23H2,1-3H3 |
InChI Key |
RXJAFKDDSBHECV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=C2CCC(C(=CC3=CC=C(C=C3)OCCCCCC)C2=O)C |
Origin of Product |
United States |
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